molecular formula C15H13N3O5 B2418876 5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol CAS No. 675856-02-7

5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol

Cat. No.: B2418876
CAS No.: 675856-02-7
M. Wt: 315.285
InChI Key: ZCDKTFMNLONICB-VOTSOKGWSA-N
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Description

5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol is a useful research compound. Its molecular formula is C15H13N3O5 and its molecular weight is 315.285. The purity is usually 95%.
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Scientific Research Applications

Antitumor and Antimitotic Agents

A study highlighted the antitumor activity of compounds related to the pyridine series, including those with structural similarities to 5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol. These compounds were identified as potential antimitotic agents, meaning they could disrupt cell division and potentially serve as cancer treatments (Temple et al., 1992).

Biological and Pharmacological Screening

Some pyrimidine derivatives, including those structurally related to the compound , were synthesized and screened for their biological and pharmacological activities. This includes examining their potential for anti-inflammatory and cytotoxic effects, which could be relevant in developing new therapeutic drugs (Bhat & Kumar, 2017).

Antimicrobial and Antifungal Activities

Research into pyrimidine derivatives similar to this compound has demonstrated promising antimicrobial and antifungal activities. These findings suggest potential applications in treating infections caused by various bacterial and fungal pathogens (Pandhurnekar et al., 2013).

Crystal Structure Analysis

The crystal structures of compounds closely related to this compound have been determined, providing insights into their conformational characteristics. Such information is crucial for understanding how these compounds interact at the molecular level, which is essential for drug design and development (Rybalova et al., 2004).

Anti-Inflammatory, Analgesic, and Antipyretic Activities

Studies on novel pyrazolone derivatives linked to a pyrimidine moiety, which are structurally related to the compound , have shown significant anti-inflammatory, analgesic, and antipyretic activities. This indicates potential applications in pain management and the treatment of fever and inflammation (Antre et al., 2011).

Properties

IUPAC Name

5-nitro-6-[(E)-2-(3-prop-2-enoxyphenyl)ethenyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-2-8-23-11-5-3-4-10(9-11)6-7-12-13(18(21)22)14(19)17-15(20)16-12/h2-7,9H,1,8H2,(H2,16,17,19,20)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDKTFMNLONICB-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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